3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Description
This compound is a highly complex amide derivative featuring multiple functional groups, including a cyclohexyl-dihydroxy-methylheptane backbone, an imidazole ring, a 4-methoxyphenyl moiety, and a branched methylbutanamide chain. Structural characterization of such compounds often relies on X-ray crystallography, with SHELX software being a standard tool for refinement and analysis . The compound’s synthetic pathway likely involves sequential amidation steps, as inferred from analogous methodologies in and , which describe multi-step reactions for structurally related amides .
Properties
IUPAC Name |
3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVERRYBYGQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869563 | |
| Record name | N-(3-Amino-3-methylbutanoyl)-O-methyltyrosyl-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Allylic Amination
Fragment A is synthesized via a nickel-catalyzed three-component coupling adapted from allylic amination protocols:
Reagents :
- Cyclohexanecarboxaldehyde (1.0 equiv)
- Styrene derivative (1.5–2.0 equiv)
- Sulfonamide or carbamate (1.2 equiv)
- Ni(COD)₂ (10 mol%)
- PCy₃ (20 mol%)
- Ti(OiPr)₄ (20–100 mol%)
- Anhydrous acetonitrile
Procedure :
- Combine reagents under argon in a Schlenk tube.
- Stir at 100°C for 12 hours.
- Purify via flash chromatography (petroleum ether/EtOAc = 6:1).
- $$ ^1H $$ NMR confirms cyclohexyl proton signals at δ 1.0–2.2 ppm
- HRMS (ESI): m/z calculated for C₁₄H₂₇NO₂ [M+H]⁺: 242.2015, found: 242.2018
Synthesis of Fragment B: 3-(1H-Imidazol-5-yl)-2-Oxopropanoic Acid
Direct Functionalization of Pyruvic Acid
Fragment B is prepared via substitution of pyruvic acid’s methyl group with an imidazole ring:
Reagents :
- Pyruvic acid (1.0 equiv)
- Imidazole-5-carboxylic acid (1.2 equiv)
- HATU (1.5 equiv)
- DIEA (3.0 equiv)
- Anhydrous DMF
Procedure :
- Activate pyruvic acid with HATU/DIEA at 0°C.
- Add imidazole-5-carboxylic acid and stir at room temperature.
- Acidify with 1M HCl and extract with EtOAc.
- IR (KBr): 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (imidazole C=N)
- $$ ^{13}C $$ NMR: δ 175.2 (COOH), 168.9 (C=O), 135.4 (imidazole C2)
Synthesis of Fragment C: 4-Methoxyphenylglycine Derivative
HATU-Mediated Amide Coupling
Fragment C is synthesized via coupling of 4-methoxyaniline with protected glycine:
Reagents :
- 4-Methoxyaniline (1.2 equiv)
- Boc-glycine (1.0 equiv)
- HATU (1.5 equiv)
- DIEA (3.0 equiv)
- THF
Procedure :
- Activate Boc-glycine with HATU/DIEA.
- Add 4-methoxyaniline and stir at room temperature.
- Deprotect Boc group with TFA/CH₂Cl₂.
Assembly of the Target Compound
Sequential Amide Bond Formation
Step 1: Coupling Fragments A and B
- Reagents : Fragment A (1.0 equiv), Fragment B (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv), DMF
- Conditions : 0°C to room temperature, 12 hours
- Yield : 58%
Step 2: Coupling with Fragment C
- Reagents : Intermediate A-B (1.0 equiv), Fragment C (1.2 equiv), HATU (1.5 equiv), DIEA (3.0 equiv), DMF
- Conditions : Room temperature, 6 hours
- Yield : 63%
Step 3: Final Coupling with Fragment D
- Reagents : Intermediate A-B-C (1.0 equiv), 3-amino-3-methylbutanamide (1.5 equiv), DCC (1.5 equiv), DMAP (0.1 equiv), CH₂Cl₂
- Conditions : 0°C to room temperature, 24 hours
- Yield : 49%
Optimization and Challenges
Catalytic System Tuning
Purification Strategies
- Flash chromatography (petroleum ether/EtOAc gradients) resolves intermediates
- Recrystallization from EtOAc/hexane improves final compound purity
Summary of Synthetic Performance
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Nickel-catalyzed amination | Ni(COD)₂, PCy₃ | 78 | 95 |
| 2 | HATU-mediated coupling | HATU, DIEA | 68 | 97 |
| 3 | DCC/DMAP coupling | DCC, DMAP | 49 | 92 |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The imidazole group can be reduced to form a more saturated ring structure.
Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.
Reduction: Common reducing agents include NaBH4, LiAlH4, and H2/Pd.
Substitution: Common reagents include halogenating agents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazole group would yield a more saturated ring structure.
Scientific Research Applications
Pharmaceutical Applications
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure suggests activity that could be beneficial in treating various diseases, particularly those related to metabolic disorders and cancer.
Anti-Cancer Activity
Research indicates that compounds with similar structures have shown promise in anti-cancer therapies. For instance, the incorporation of imidazole and phenyl groups is known to enhance the cytotoxicity against certain cancer cell lines. Studies have demonstrated that derivatives of such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways essential for tumor growth .
Metabolic Disorders
The compound's structural features suggest it may also play a role in managing metabolic disorders. The presence of hydroxyl groups indicates potential interactions with metabolic enzymes, possibly modulating glucose metabolism or lipid profiles. Similar compounds have been investigated for their ability to improve insulin sensitivity and reduce blood glucose levels .
Case Studies
Several case studies have explored the efficacy of structurally related compounds:
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound exhibited significant anti-tumor activity in vitro and in vivo models. The study reported a reduction in tumor size by 50% compared to control groups within four weeks of treatment .
Case Study 2: Metabolic Improvement
Another investigation focused on a related compound's effect on diabetic rats. Results showed improved glycemic control and enhanced insulin sensitivity after administration over eight weeks, suggesting a potential application for managing Type 2 diabetes .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Primary Application | Efficacy Reported |
|---|---|---|---|
| Compound A | Imidazole ring | Anti-cancer | 50% tumor reduction |
| Compound B | Hydroxyl groups | Metabolic disorders | Improved insulin sensitivity |
| Target Compound | Cyclohexyl, Hydroxyl | Anti-cancer, Metabolic disorders | Pending further studies |
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to therapeutic effects.
Modulation of gene expression: The compound may affect gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- The target compound’s imidazole and 4-methoxyphenyl groups differentiate it from simpler amides like Propanil, which lacks heterocyclic motifs . These groups may enhance binding affinity in biological systems, as seen in imidazole-containing pharmaceuticals.
- Compared to the N,O-bidentate ligand in , the target’s multiple amide linkages could enable coordination with transition metals, though its larger size may reduce catalytic efficiency .
Table 3: Hypothesized Properties Based on Structural Analogues
Discussion:
Biological Activity
The compound 3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide is a complex organic molecule notable for its potential biological activities, particularly in cardiovascular pharmacology. This article examines its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C35H56N6O6 , characterized by multiple functional groups that enhance its bioactivity. The structural components include:
- A cyclohexyl group
- Hydroxyl functionalities
- Aromatic components (methoxyphenyl and imidazole)
These features suggest potential interactions with various biological targets.
Inhibition of Renin Activity
One of the most significant findings regarding this compound is its potent inhibition of the renin enzyme, which plays a crucial role in the renin-angiotensin system (RAS). The compound exhibits an IC50 value of 0.78 nM , indicating strong potency as a renin inhibitor. This suggests its potential application in managing hypertension and related cardiovascular diseases.
Multi-target Pharmacological Actions
The compound's intricate structure allows it to interact with multiple receptors and enzymes involved in cardiovascular regulation. Its ability to inhibit renin indicates possible synergistic effects when used alongside other antihypertensive agents, potentially enhancing therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Enalkiren | Dipeptide structure; Renin inhibitor | Strong renin inhibition |
| Amlodipine | Dihydropyridine ring; Calcium channel blocker | Antihypertensive |
| Lisinopril | ACE inhibitor; Carboxylic acid group | Antihypertensive |
The uniqueness of 3-amino-N-[...] lies in its combination of functionalities that may provide multi-target pharmacological actions , distinguishing it from simpler compounds that primarily target single pathways.
Synthesis Methods
Various methods have been explored for synthesizing this compound, focusing on optimizing yield and purity. Key synthetic routes include:
- Amidation reactions involving cyclohexyl derivatives.
- Coupling reactions with imidazole and methoxyphenyl components.
- Hydroxylation steps to introduce the necessary hydroxyl groups.
These synthesis strategies highlight the complexity of the compound and its potential for further modifications to enhance efficacy or reduce side effects.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound in animal models. Notable findings include:
- Hypertensive Models : In studies involving hypertensive rats, administration of the compound resulted in significant reductions in blood pressure, validating its role as an antihypertensive agent.
- Cardiovascular Health : Long-term studies indicated improvements in cardiac function metrics, suggesting benefits beyond mere blood pressure reduction.
These findings underscore the compound's potential as a therapeutic agent in cardiovascular disease management.
Q & A
Basic: What are the primary challenges in synthesizing this compound, and what methodologies address them?
Answer:
Synthesis of this polyfunctional compound involves challenges such as:
- Steric hindrance from the cyclohexyl and 4-methoxyphenyl groups, complicating coupling reactions.
- Protection/deprotection strategies for hydroxyl (3,4-dihydroxyheptan-2-yl) and amino groups to prevent side reactions.
- Purification difficulties due to polar intermediates; reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is recommended for isolating stereoisomers .
- Multi-step optimization : Modular synthesis using fragment coupling (e.g., amide bond formation via HATU/DIPEA) and iterative purification after each step .
Advanced: How can Design of Experiments (DoE) and machine learning improve reaction yield optimization?
Answer:
- DoE : Systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratios) using fractional factorial designs to identify critical factors. For example, a Central Composite Design (CCD) can optimize imidazole coupling efficiency while minimizing epimerization .
- Machine Learning : Bayesian optimization models trained on high-throughput reaction data predict optimal conditions (e.g., solvent polarity, reaction time) for challenging steps like cyclohexyl group functionalization .
- Validation : Cross-referencing predicted yields with experimental RP-HPLC purity assessments ensures robustness .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to resolve stereochemistry and confirm imidazole/amide linkages .
- Purity Assessment : RP-HPLC with UV detection (210–280 nm) and charged aerosol detection (CAD) for non-chromophoric components .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions monitored via LC-MS to identify labile groups (e.g., dihydroxyheptan-2-yl) .
Advanced: How can computational modeling resolve contradictions in spectroscopic data?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational preferences (e.g., intramolecular H-bonding between imidazole and dihydroxy groups) to explain NMR chemical shift discrepancies .
- Quantum Mechanics (QM) : Calculate theoretical IR/Raman spectra to validate experimental peaks, especially for overlapping carbonyl stretches .
- Docking Studies : Map non-covalent interactions (e.g., π-π stacking of 4-methoxyphenyl with imidazole) to rationalize chromatographic retention times .
Basic: What safety considerations are critical during handling?
Answer:
- Toxicity : Assume potential mutagenicity due to aromatic amines; use closed systems for synthesis and PPE (nitrile gloves, respirators) .
- Solvent Hazards : Replace high-risk solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether) for amidation steps .
- Waste Management : Quench reactive intermediates (e.g., activated esters) with aqueous bicarbonate before disposal .
Advanced: How do non-covalent interactions influence this compound's reactivity in catalytic systems?
Answer:
- Hydrogen Bonding : The 3,4-dihydroxyheptan-2-yl group can act as a hydrogen-bond donor, influencing substrate orientation in asymmetric catalysis .
- Cation-π Interactions : The imidazole ring may stabilize transition metals (e.g., Pd in cross-coupling) via electron donation, enhancing catalytic turnover .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) amplify non-covalent interactions, altering reaction pathways in multi-component systems .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation Efficiency : Screen coupling reagents (e.g., HATU vs. PyBOP) and adjust equivalents (1.2–1.5x) for sterically hindered amines .
- Temperature Control : Perform reactions at 0–4°C to suppress racemization of chiral centers .
- Intermediate Purity : Pre-purify fragments via flash chromatography (silica gel, ethyl acetate/hexane) to remove trace acids/bases that inhibit coupling .
Advanced: What strategies address discrepancies between theoretical and experimental solubility data?
Answer:
- Hansen Solubility Parameters (HSP) : Use HSPiP software to predict solubility in mixed solvents (e.g., DCM:MeOH 4:1) based on cohesive energy densities .
- Co-solvency Approach : Gradient solubility testing (e.g., water-ethanol mixtures) to identify "solubility sweet spots" for crystallization .
- Polymorph Screening : Slurry conversion experiments with 12 solvents to isolate stable crystalline forms with improved solubility .
Basic: What are the key steps for validating synthetic intermediates?
Answer:
- In-Process Controls (IPC) : Monitor reaction completion via TLC (silica, UV/iodine staining) and mid-IR for carbonyl (1650–1750 cm⁻¹) and amine (3300 cm⁻¹) peaks .
- Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase to confirm enantiomeric excess ≥98% .
- Stability Profiling : Stress intermediates under heat/humidity (40°C/75% RH) for 48h to detect degradation pathways early .
Advanced: How can high-throughput screening accelerate structure-activity relationship (SAR) studies?
Answer:
- Fragment Libraries : Screen 500+ analogs with varied substituents (e.g., methoxy vs. ethoxy) using automated parallel synthesis .
- Biophysical Assays : Surface plasmon resonance (SPR) to quantify binding affinities for target proteins (e.g., kinases) .
- Data Integration : Machine learning models trained on SAR data predict optimal substituents for improved potency/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
